(r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15NO.ClH. It is a derivative of tetrahydronaphthalene with a methoxy group at the 6th position and an amine group at the 1st position, forming a hydrochloride salt. This compound is known for its versatility in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Reduction of Tetrahydronaphthalene Derivatives: The compound can be synthesized by reducing appropriate tetrahydronaphthalene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination Reaction:
Methoxylation: The methoxy group can be introduced via O-methylation using reagents like methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4 in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and ketones.
Reduction Products: Primary amines, secondary amines, and alcohols.
Substitution Products: Halogenated compounds, N-alkylated amines, and O-alkylated methoxy derivatives.
Scientific Research Applications
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of biological systems and as a tool in molecular biology research.
Medicine: In drug development and as a potential therapeutic agent.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. Its mechanism of action involves:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways: Involvement in metabolic pathways, signal transduction, or gene expression regulation.
Comparison with Similar Compounds
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride
Properties
IUPAC Name |
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIFWWPVOFOTLY-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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